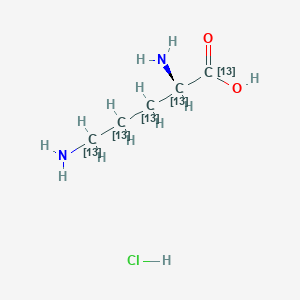
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a compound with a molecular formula of C6H15ClN4O2 and a molecular weight of 216.62 g/mol . This compound is a labeled version of a naturally occurring amino acid, which is often used in scientific research to study various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride typically involves the incorporation of carbon-13 isotopes into the pentanoic acid backbone. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and reactors. The process would include the purification and isolation of the final product to ensure high purity and yield. Specific details on the industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
科学研究应用
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may be incorporated into proteins and other biomolecules, affecting their structure and function. The labeled carbon atoms allow researchers to trace its movement and transformation within the system, providing insights into various biochemical processes.
相似化合物的比较
Similar Compounds
(2S)-2,5-diaminopentanoic acid: The non-labeled version of the compound.
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid: The labeled version without the hydrochloride component.
Uniqueness
The uniqueness of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride lies in its labeled carbon atoms, which make it a valuable tool for tracing and studying biochemical processes. This labeling allows for precise tracking of the compound’s movement and transformation, providing detailed insights that are not possible with non-labeled versions.
属性
CAS 编号 |
943962-21-8 |
|---|---|
分子式 |
C5H13ClN2O2 |
分子量 |
173.58 g/mol |
IUPAC 名称 |
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1; |
InChI 键 |
GGTYBZJRPHEQDG-AOVYFNJDSA-N |
手性 SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N.Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)
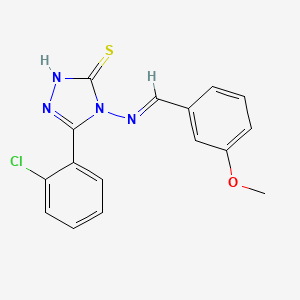
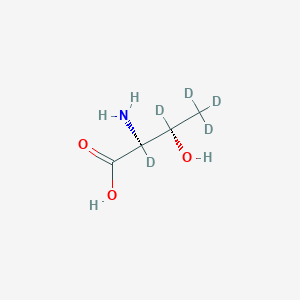

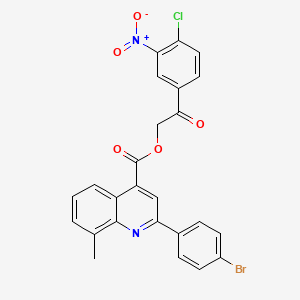
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
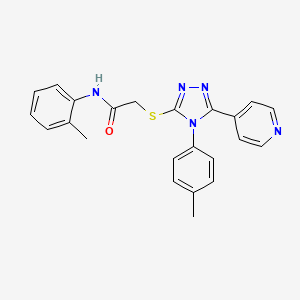
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
